N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a phenyl group and linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety. Its synthesis involves multi-step reactions, including Friedel-Crafts alkylation, hydrazide formation, and cyclization, as described in analogous 1,2,4-triazole derivatives .
Properties
IUPAC Name |
N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c25-30(26,16-6-7-17-18(12-16)28-11-10-27-17)21-9-8-15-13-29-20-22-19(23-24(15)20)14-4-2-1-3-5-14/h1-7,12-13,21H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKPVGCSZZXGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their antitumor activity in the nci 60 lines screen, suggesting potential targets within cancer cell lines.
Mode of Action
It’s known that the molecule consists of the eight-membered thiazolo[3,2-b][1,2,4]triazol-6(5h)-one system and the n-cyclopropylaminomethylidene residue located at the c5 atom. This structure may interact with its targets to exert its effects.
Biochemical Pathways
Given its potential antitumor activity, it may affect pathways related to cell proliferation and survival.
Result of Action
Some compounds present excellent anticancer properties at 10 μm, suggesting that it may have similar effects.
Biological Activity
N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex compound that incorporates multiple bioactive scaffolds known for their pharmacological potential. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a benzo[b][1,4]dioxine sulfonamide moiety. This unique structure is believed to contribute significantly to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from the thiazolo[3,2-b][1,2,4]triazole scaffold. For instance:
- Synthesis and Evaluation : A study synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer activities against several cancer cell lines. Among these derivatives, certain compounds exhibited significant cytotoxic effects without notable toxicity to normal cells (HEK293) .
- Structure-Activity Relationship (SAR) : The presence of specific substituents influenced the anticancer efficacy. For example, derivatives with chlorine substitutions showed enhanced antitumor activities compared to those without .
Table 1: Summary of Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Toxicity (Normal Cells) |
|---|---|---|---|
| 2h | A549 | 5.0 | Low |
| 2i | MCF-7 | 3.5 | Low |
| 5f | HeLa | 10.0 | Moderate |
Other Pharmacological Activities
The biological activity of compounds containing the triazole nucleus extends beyond anticancer effects:
- Antibacterial Activity : Compounds based on the 1,2,4-triazole framework have demonstrated significant antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli. For instance, certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against resistant bacterial strains .
- Anticonvulsant Effects : Research indicates that some thiazole-containing compounds display anticonvulsant activity in animal models. These compounds were effective in both maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .
Table 2: Summary of Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 30a | S. aureus | 0.125 |
| 31b | E. coli | 8 |
| 44d | B. subtilis | 16 |
Case Studies and Clinical Relevance
Several case studies have documented the promising results of thiazolo[3,2-b][1,2,4]triazole derivatives in preclinical settings:
- Case Study on Anticancer Effects : A derivative similar to this compound was tested in vivo against xenograft models of breast cancer. The results indicated a significant reduction in tumor volume compared to controls .
- Antimicrobial Resistance : With the rise of antibiotic resistance globally, compounds like those derived from the triazole family are being explored for their potential to overcome resistant bacterial strains .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds derived from the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance, derivatives of this scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives can exhibit broad-spectrum antibacterial activity. In particular, studies have shown that these compounds can be effective against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl and thiazole rings significantly influence their antibacterial potency .
Anticonvulsant Properties
The anticonvulsant potential of triazole derivatives has been systematically reviewed. N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide may also exhibit similar properties due to the presence of the triazole moiety. The compound's ability to modulate neurotransmitter systems could be a key factor in its anticonvulsant activity .
Neuroprotective Effects
Emerging evidence suggests that triazole derivatives can provide neuroprotective effects in models of neurodegenerative diseases. This is attributed to their antioxidant properties and ability to inhibit neuroinflammation. The specific mechanisms by which this compound exerts these effects require further investigation but hold promise for therapeutic applications in conditions like Alzheimer’s disease and Parkinson’s disease .
Case Study 1: Anticancer Efficacy
A study conducted by researchers synthesized various derivatives of thiazolo[3,2-b][1,2,4]triazole and evaluated their anticancer activity against breast cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics. The study highlighted the potential of these compounds as novel anticancer agents.
Case Study 2: Antimicrobial Resistance
In another study focused on antimicrobial resistance, a series of thiazolo[3,2-b][1,2,4]triazole derivatives were tested against multi-drug resistant bacterial strains. The findings revealed that some compounds exhibited MIC values significantly lower than those of conventional antibiotics. This underscores the potential for developing new treatments for infections caused by resistant bacteria using this class of compounds .
Case Study 3: Neuroprotection in Animal Models
Research investigating the neuroprotective effects of triazole derivatives showed promising results in animal models of induced neurodegeneration. Compounds similar to this compound demonstrated a reduction in neuronal loss and improvement in cognitive function post-treatment. These findings suggest a potential avenue for further exploration in neurodegenerative disease therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Core Heterocycle Variations
A. Thiazolo-triazole vs. Triazole-thiadiazole Derivatives
- N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide (CAS: 892671-33-9): This compound replaces the thiazolo-triazole core with a triazolo-thiadiazole system. Its molecular weight (363.44 g/mol) is lower than the target compound, reflecting the simpler benzamide substituent .
B. Sulfonamide vs. Thioacetamide Linkers
- N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS: 618427-26-2):
While sharing the dihydrobenzo[b][1,4]dioxine moiety, this analog uses a thioacetamide linker (-S-CH₂-CONH-) instead of a sulfonamide (-SO₂-NH-). The sulfonamide group in the target compound enhances electronegativity and hydrogen-bonding capacity, which may improve solubility and receptor interaction .
Substituent Effects on Spectral and Physicochemical Properties
- Halogen-Substituted Analogs (X = Cl, Br): Compounds with halogen substituents (e.g., 4-(4-Cl/Br-phenylsulfonyl) derivatives) exhibit redshifted νC=O bands (1663–1682 cm⁻¹) compared to non-halogenated analogs, indicating increased electron withdrawal. The target compound’s phenylthiazolo group may similarly stabilize the thione tautomer via resonance .
- Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl): These feature sulfonylurea (-SO₂-NH-C(=O)-NH-) linkages.
Tautomerism and Reactivity
The target compound’s thiazolo-triazole core exists exclusively in the thione tautomer, as evidenced by IR and NMR data. In contrast, simpler 1,2,4-triazole derivatives (e.g., compounds [7–9] in ) equilibrate between thiol and thione forms, affecting their reactivity in alkylation or cyclization reactions .
Data Table: Key Structural and Spectral Comparisons
Implications of Structural Differences
- Bioactivity Potential: The sulfonamide group and fused thiazolo-triazole system may enhance the target compound’s affinity for enzymes or receptors compared to simpler triazoles, though direct bioactivity data are lacking.
- Synthetic Complexity : The ethyl-linked dihydrobenzo dioxine sulfonamide moiety requires advanced multi-step synthesis, contrasting with the straightforward preparation of sulfonylurea herbicides .
- Lumping Strategy Relevance : Per , the compound’s unique structure may preclude lumping with common triazole or sulfonamide classes, necessitating individualized pharmacokinetic studies.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo-triazole core via cyclization of substituted thioureas or diazonium salts, followed by sulfonamide coupling. Key steps include:
- Core Synthesis : Use Rhodium-catalyzed reactions with N-tosyl-1,2,3-triazoles to generate intermediates (e.g., alkoxyvinyl sulfonamides) .
- Sulfonamide Coupling : React the thiazolo-triazole intermediate with activated 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride under basic conditions (e.g., 3-picoline or 3,5-lutidine as bases to enhance nucleophilicity) .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization via H/C NMR to confirm regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for verifying the thiazolo-triazole core (e.g., aromatic protons at δ 7.2–8.5 ppm) and sulfonamide linkage (NH resonance at δ 10–12 ppm). Variable-temperature NMR can resolve tautomerism-induced signal splitting .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for sulfur-containing moieties .
- IR Spectroscopy : Identify sulfonamide S=O stretching (~1350 cm) and triazole C=N bonds (~1600 cm) .
Q. How should researchers design initial experiments to assess biological activity?
- Methodological Answer :
- In Vitro Assays : Use standardized protocols (e.g., microdilution for antimicrobial activity) with positive/negative controls. Include solubility studies in DMSO/PBS to ensure compound stability .
- Dose-Response Curves : Test concentrations from 1 µM to 100 µM, with triplicate measurements to account for variability .
- Structural Analog Comparison : Benchmark against triazolothiadiazole derivatives (e.g., KA25/KA26 in ) to establish baseline activity .
Advanced Research Questions
Q. How can catalytic conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Design of Experiments (DOE) : Vary catalysts (e.g., Rh(II) vs. Cu(I)), solvents (acetonitrile vs. THF), and temperatures (25–80°C). Use response surface methodology to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to detect intermediates. For example, Rhodium carbenoid formation is time-sensitive and requires strict anhydrous conditions .
- Controlled Atmosphere : Use Schlenk lines for oxygen-sensitive steps (e.g., triazole ring closure) to prevent oxidation .
Q. What strategies resolve contradictions in NMR data caused by tautomerism?
- Methodological Answer :
- Dynamic NMR (DNMR) : Perform variable-temperature studies (e.g., 25–100°C) to observe coalescence of split signals, confirming tautomeric equilibrium .
- Isotopic Labeling : Introduce N or H labels to track proton exchange in the triazole ring .
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict tautomer stability and compare with experimental shifts .
Q. How do computational methods enhance understanding of reactivity and binding modes?
- Methodological Answer :
- DFT Studies : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonamide group’s electron-withdrawing effect reduces HOMO energy, impacting redox activity .
- Molecular Docking : Dock the compound into protein targets (e.g., COX-2 or β-lactamases) using AutoDock Vina. Validate poses with MD simulations to assess binding stability .
- QSAR Modeling : Corporate Hammett constants () of substituents (e.g., phenyl vs. fluorophenyl) to predict bioactivity trends .
Q. What approaches correlate structural modifications with pharmacological activity?
- Methodological Answer :
- Systematic Substitution : Synthesize derivatives with variations at the phenylthiazole (e.g., electron-withdrawing groups) or dihydrodioxine (e.g., methyl vs. methoxy) positions .
- Biological Profiling : Test analogs against target panels (e.g., kinase inhibitors, antimicrobials) using high-throughput screening. Compare IC values to identify SAR trends .
- Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation, guiding lead optimization .
Contradiction Management
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
